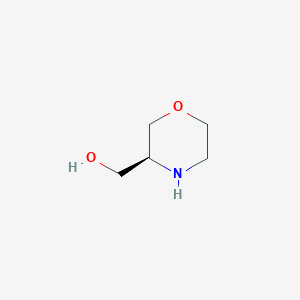
Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Overview
Description
Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, also known as EDMP, is an organic compound commonly used in scientific research. It is a colorless, odorless, and crystalline compound with a molecular weight of 252.27 g/mol. EDMP is an important reagent in many organic syntheses, and is used in a variety of laboratory experiments. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is synthesized using the Arbuzov reaction from ethyl chloroacetate and triethyl phosphate, followed by reaction with 2-bromopropane, achieving an overall yield of 79.1% (Nhu, 2013). This compound is used as an intermediate in the synthesis of various organic compounds. For instance, Michael addition of various nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate gives rise to versatile intermediates, such as 2-diethoxyphosphoryl-4-nitroalkanoates, which can further transform into different organic structures like 3-(diethoxyphosphoryl)tetrahydro-2-furanones and lactams (Blaszczyk, Krawczyk, & Janecki, 2004).
Application in Organic Synthesis
This compound also plays a role in the synthesis of 3-fluorofuran-2(5H)-ones through a process involving Z/E photoisomerisation and acid-catalysed cyclisation (Pomeisl, Čejka, Kvíčala, & Paleta, 2007). In addition, the compound is utilized in reactions with nucleophilic reagents to develop new methods for synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, highlighting its less reactive nature in specific chemical reactions compared to other ketoesters (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).
Mechanism of Action
Target of Action
Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, also known as Triethyl phosphonoacetate, is a reagent used in organic synthesis . Its primary targets are the reactants in the reactions it is involved in, such as the Horner-Wadsworth-Emmons (HWE) reaction . The role of this compound is to facilitate the formation of carbon-phosphorus bonds .
Mode of Action
In the HWE reaction, this compound interacts with its targets by acting as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds . This results in the formation of a new carbon-carbon double bond .
Biochemical Pathways
The compound is involved in the Arbuzov reaction, a biochemical pathway that constructs phosphorus-carbon bonds . This pathway is an effective method for preparing compounds such as alkyl phosphonates, secondary phosphonates, and oxophosphorus compounds .
Pharmacokinetics
Its solubility in various solvents like chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability when used in these solvents.
Result of Action
The result of the action of this compound is the formation of new compounds through the creation of carbon-phosphorus and carbon-carbon bonds . This makes it a valuable reagent in the synthesis of various organic compounds, including natural compounds like vitamins, drugs, and insect pheromones .
Future Directions
properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-6-14-11(12)10(9(4)5)17(13,15-7-2)16-8-3/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELRNPBKJSTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472415 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35051-50-4 | |
| Record name | Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate via the Arbuzov reaction?
A1: The research highlights the successful synthesis of this compound using the Arbuzov reaction. [] This reaction is significant in organophosphorus chemistry for its ability to form carbon-phosphorus bonds. By employing this reaction with readily available starting materials like ethyl chloroacetate and triethyl phosphate, the researchers achieved a good overall yield (79.1%) of the target compound. This synthetic route demonstrates an efficient method for producing this compound, which could potentially be scaled up for larger-scale production if needed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















